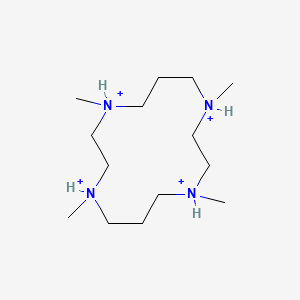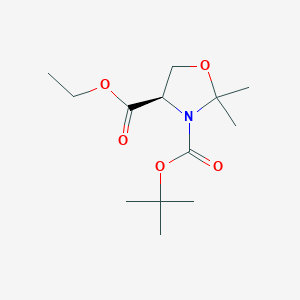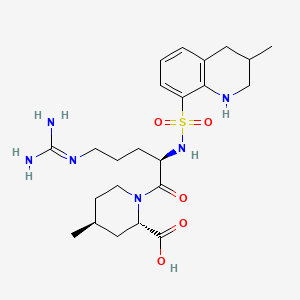![molecular formula C9H9NO3S B14884599 2-Methyl-2H-benzo[e][1,3]thiazin-4(3H)-one 1,1-dioxide](/img/structure/B14884599.png)
2-Methyl-2H-benzo[e][1,3]thiazin-4(3H)-one 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2,3-dihydro-4H-benzo[e][1,3]thiazin-4-one 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiazines This compound is characterized by a benzene ring fused to a thiazine ring, with a methyl group at the 2-position and a dioxide group at the 1,1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3-dihydro-4H-benzo[e][1,3]thiazin-4-one 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2,3-dihydro-4H-benzo[e][1,3]thiazin-4-one 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxide group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential use as a pharmacophore in drug design, particularly for antihypertensive, antidiabetic, and anticancer agents.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2,3-dihydro-4H-benzo[e][1,3]thiazin-4-one 1,1-dioxide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antihypertensive and diuretic properties.
2H-Benzo[b][1,4]thiazin-3(4H)-one: Explored for its cholinesterase inhibitory activity.
1,3-Benzothiazine derivatives: Investigated for their antimicrobial and anticancer activities.
Uniqueness
2-Methyl-2,3-dihydro-4H-benzo[e][1,3]thiazin-4-one 1,1-dioxide stands out due to its unique substitution pattern and the presence of the dioxide group, which imparts distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C9H9NO3S |
|---|---|
Peso molecular |
211.24 g/mol |
Nombre IUPAC |
2-methyl-1,1-dioxo-2,3-dihydro-1λ6,3-benzothiazin-4-one |
InChI |
InChI=1S/C9H9NO3S/c1-6-10-9(11)7-4-2-3-5-8(7)14(6,12)13/h2-6H,1H3,(H,10,11) |
Clave InChI |
NNFOFXPRNGIIFZ-UHFFFAOYSA-N |
SMILES canónico |
CC1NC(=O)C2=CC=CC=C2S1(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






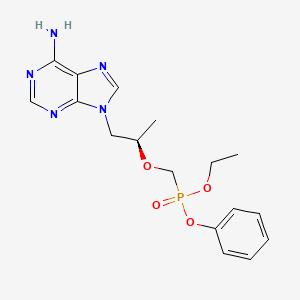
![8-Bromo-6-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B14884548.png)
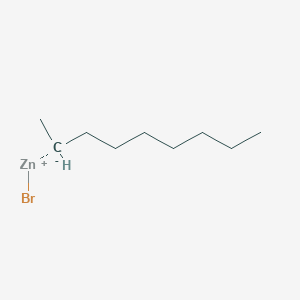

![1-(Bicyclo[1.1.1]pentan-1-yl)-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B14884555.png)
